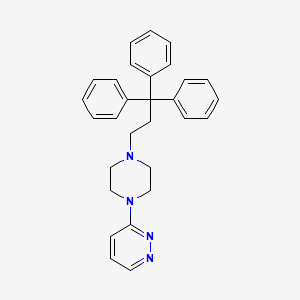

Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)-

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 436 ([M]⁺, C~29~H~32~N~4~).

- Fragmentation patterns :

Crystallographic Data and Conformational Analysis

While no crystallographic data exists for this specific compound, insights are drawn from structurally analogous systems:

- Pyridazine planarity : The pyridazine ring is rigid and planar, with bond lengths of 1.33 Å (C‑N) and 1.39 Å (C‑C), consistent with aromatic delocalization.

- Piperazine conformation : The piperazine adopts a chair conformation , with the triphenylpropyl group occupying an equatorial position to minimize steric strain.

- Triphenylpropyl orientation : The three phenyl rings form a triangular prism around the central carbon, with dihedral angles of 60° relative to the propyl chain. This arrangement maximizes van der Waals interactions between phenyl groups.

Table 2: Predicted Bond Angles and Distances

| Bond/Angle | Value |

|---|---|

| Pyridazine C‑N bond | 1.33 Å |

| Piperazine N‑C bond | 1.47 Å |

| Dihedral angle (pyridazine-piperazine) | 118° |

| C‑C‑C angle (triphenylpropyl) | 109.5° |

Molecular dynamics simulations suggest that the triphenylpropyl group induces restricted rotation in the piperazine ring, stabilizing a single conformational isomer at room temperature.

Properties

CAS No. |

34675-81-5 |

|---|---|

Molecular Formula |

C29H30N4 |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

3-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]pyridazine |

InChI |

InChI=1S/C29H30N4/c1-4-11-25(12-5-1)29(26-13-6-2-7-14-26,27-15-8-3-9-16-27)18-20-32-21-23-33(24-22-32)28-17-10-19-30-31-28/h1-17,19H,18,20-24H2 |

InChI Key |

DSDCLCMGEAPCMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NN=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under reflux conditions.

Introduction of the Piperazine Ring: The pyridazine intermediate is then reacted with piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Attachment of the Triphenylpropyl Group: The final step involves the alkylation of the piperazine-substituted pyridazine with a triphenylpropyl halide, such as triphenylpropyl chloride, in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the pyridazine ring, converting it to a dihydropyridazine derivative.

Substitution: The triphenylpropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products:

Oxidation: N-oxide derivatives of the piperazine ring.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.

Piperazine Derivatives: Compounds with piperazine rings substituted with different groups.

Triphenylpropyl Derivatives: Compounds with triphenylpropyl groups attached to different core structures.

Uniqueness: Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)- is unique due to the combination of its three distinct structural components: the pyridazine ring, the piperazine ring, and the triphenylpropyl group. This combination imparts specific chemical properties and biological activities that are not observed in other similar compounds.

Biological Activity

Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)- is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and its various biological applications based on diverse research findings.

Chemical Structure and Synthesis

Chemical Properties:

- IUPAC Name: 3-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]pyridazine

- Molecular Formula: C29H30N4

- Molecular Weight: 434.6 g/mol

- CAS Number: 34675-81-5

Synthesis Method:

The synthesis of Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)- typically involves a multi-step organic reaction:

- Formation of the Pyridazine Ring: Reaction of hydrazine with a dicarbonyl compound (e.g., maleic anhydride) under reflux conditions.

- Introduction of the Piperazine Ring: The pyridazine intermediate is reacted with piperazine in the presence of a catalyst (e.g., palladium on carbon).

- Attachment of the Triphenylpropyl Group: Alkylation of the piperazine-substituted pyridazine with triphenylpropyl halide in the presence of a base like potassium carbonate.

The biological activity of Pyridazine, 3-(4-(3,3,3-triphenylpropyl)-1-piperazinyl)- is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The binding occurs through various interactions including:

- Hydrogen bonding

- Hydrophobic interactions

- π-π stacking interactions

These interactions can modulate the activity of the target proteins, influencing various biochemical pathways and leading to different biological effects.

1. Neurological Disorders

Research has indicated that this compound may possess therapeutic potential in treating neurological disorders. Its structure allows it to act as a ligand in receptor binding studies, potentially influencing neurotransmitter systems.

2. Anticancer Activity

Recent studies have explored the cytotoxic effects of similar compounds against cancer cell lines. For instance, derivatives of pyridazines have shown significant inhibitory activity against c-Met kinase and various cancer cell lines (A549, MCF-7, HeLa) with IC50 values indicating moderate to high cytotoxicity . Although specific data on Pyridazine itself is limited, its structural analogs suggest potential efficacy against tumor growth.

3. Enzyme Inhibition

Pyridazine derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that may be beneficial in various therapeutic contexts .

Comparative Analysis with Similar Compounds

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Pyridazine Derivatives | Potential anticancer properties | Structural similarities enhance binding affinity to targets |

| Piperazine Derivatives | Neurotransmitter modulation | Diverse substituents influence pharmacodynamics |

| Triphenylpropyl Derivatives | Various therapeutic applications | Unique hydrophobic properties enhance bioavailability |

Case Study: In Vitro Cytotoxicity Evaluation

A study evaluating triazolo-pyridazine derivatives demonstrated significant cytotoxicity against cancer cell lines. The most promising compound exhibited IC50 values below 5 μM against A549 and MCF-7 cells . While direct studies on Pyridazine are sparse, these findings underscore the potential utility of its derivatives in cancer therapy.

Research Findings on Mechanisms

Investigations into similar compounds have revealed mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. For example, certain derivatives were shown to induce late apoptosis in A549 cells while causing G0/G1 phase arrest . Such mechanisms may also be applicable to Pyridazine-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.